In-Depth Technical Guide: 9,9-Bis(methoxymethyl)-9H-fluorene (CAS 182121-12-6)
In-Depth Technical Guide: 9,9-Bis(methoxymethyl)-9H-fluorene (CAS 182121-12-6)
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 9,9-Bis(methoxymethyl)-9H-fluorene, a pivotal compound in materials science and catalysis. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry, offering detailed experimental protocols and data analysis.
Core Properties
9,9-Bis(methoxymethyl)-9H-fluorene is a fluorene (B118485) derivative characterized by the presence of two methoxymethyl groups at the C9 position. This substitution significantly influences its solubility, thermal stability, and electronic properties, making it a valuable building block in various advanced materials.[1]
Physicochemical Data
A summary of the key quantitative properties of 9,9-Bis(methoxymethyl)-9H-fluorene is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 182121-12-6 | [2] |
| Molecular Formula | C₁₇H₁₈O₂ | [2] |
| Molecular Weight | 254.32 g/mol | [3] |
| Appearance | White to off-white crystalline powder or solid | [2] |
| Melting Point | 66–72 °C | [2] |
| Boiling Point | 359.9 ± 15.0 °C (Predicted) | [4] |
| Density | 1.18 g/cm³ | [2] |
| Flash Point | ≥150°C | [2] |
| Solubility | Soluble in Chloroform (B151607) (Slightly), Methanol (B129727) (Slightly) | [4] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [4][5] |
Applications
The unique structural features of 9,9-Bis(methoxymethyl)-9H-fluorene make it a versatile compound with several high-value applications.
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Internal Electron Donor for Ziegler-Natta Catalysts: This is one of the most significant applications. The compound's rigid fluorene core and flexible ether functionalities allow it to coordinate with transition metal centers (typically TiCl₄ on a MgCl₂ support), modulating their electron density.[2] This enhances stereocontrol, leading to polypropylene (B1209903) with high isotacticity and a narrow molecular weight distribution.[2][6] The use of this compound as an internal donor can achieve high catalyst activity.[1]
-
Organic Electronics: It serves as a monomer or co-monomer in the synthesis of high-performance conjugated polymers and small molecules for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and organic semiconductors.[1][2] The bulky methoxymethyl groups prevent polymer chain stacking, which enhances solubility and reduces fluorescence quenching.[1]
-
Synthetic Intermediate: The methoxymethyl groups can act as protecting groups that can be cleaved or substituted, making it a versatile building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[2][7]
-
Photoresists and Lithography: The fluorene core possesses UV-absorbing properties and thermal stability, making the compound useful in the development of photoactive materials for photoresists.[1][2]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 9,9-Bis(methoxymethyl)-9H-fluorene, as well as its application in Ziegler-Natta catalysis, are provided below.
Synthesis of 9,9-Bis(methoxymethyl)-9H-fluorene
The synthesis is typically a two-step process starting from 9H-fluorene.
Step 1: Synthesis of 9,9-Bis(hydroxymethyl)-9H-fluorene
This step involves the hydroxymethylation of fluorene.
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Materials: 9H-fluorene, paraformaldehyde, dimethyl sulfoxide (B87167) (DMSO), sodium methoxide (B1231860) solution (30% in methanol), toluene (B28343), deionized water.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, charge dimethylsulfoxide (DMSO) and paraformaldehyde.
-
Cool the mixture to 13-15 °C using an ice bath.
-
Slowly add a 30% solution of sodium methoxide in methanol to the mixture while maintaining the temperature.
-
Add solid 9H-fluorene powder portion-wise to the reaction mixture.
-
Allow the reaction to proceed at this temperature, monitoring the consumption of fluorene by Thin Layer Chromatography (TLC).
-
Upon completion, add deionized water to the reaction mixture to precipitate the product.
-
Filter the solid product, wash with chilled toluene, and then with deionized water.
-
Dry the resulting white solid under vacuum to obtain 9,9-Bis(hydroxymethyl)-9H-fluorene.
-
Step 2: Synthesis of 9,9-Bis(methoxymethyl)-9H-fluorene
This step is an etherification of the diol intermediate.
-
Materials: 9,9-Bis(hydroxymethyl)-9H-fluorene, sodium hydroxide (B78521) solution (50% w/w), tetra-n-butylammonium bromide (TBAB), toluene, dimethyl sulfate (B86663).
-
Procedure:
-
In a reaction vessel, prepare a 50% (w/w) aqueous solution of sodium hydroxide.
-
Add 9,9-Bis(hydroxymethyl)-9H-fluorene, tetra-n-butylammonium bromide (as a phase transfer catalyst), and toluene to the sodium hydroxide solution.
-
Stir the mixture vigorously at a controlled temperature of 15-30 °C.
-
Add dimethyl sulfate to the reaction mixture in at least three separate portions, allowing for a stirring period of at least 60 minutes between each addition.
-
After the final addition, continue stirring until the reaction is complete (monitored by TLC or GC).
-
Separate the organic layer and wash it with deionized water.
-
Remove the toluene by distillation under reduced pressure to yield crude 9,9-Bis(methoxymethyl)-9H-fluorene.
-
Recrystallize the crude product from methanol and dry under vacuum to obtain the purified product.
-
Preparation of a Ziegler-Natta Catalyst
The following is a representative protocol for preparing a MgCl₂-supported TiCl₄ catalyst with 9,9-Bis(methoxymethyl)-9H-fluorene as the internal donor.
-
Materials: Anhydrous magnesium chloride (MgCl₂), titanium tetrachloride (TiCl₄), 9,9-Bis(methoxymethyl)-9H-fluorene, toluene (anhydrous), hexane (B92381) (anhydrous).
-
Procedure:
-
Activate the MgCl₂ support by ball milling.
-
In a glovebox under an inert atmosphere, suspend the activated MgCl₂ in anhydrous toluene.
-
Cool the suspension and slowly add a solution of titanium tetrachloride in toluene.
-
Add a solution of 9,9-Bis(methoxymethyl)-9H-fluorene in toluene to the mixture.
-
Slowly heat the mixture to a specified temperature (e.g., 80-100 °C) and maintain for a defined period (e.g., 2-4 hours) to facilitate the reaction and incorporation of the donor.
-
Allow the solid catalyst to settle, and then decant the supernatant.
-
Wash the solid catalyst multiple times with anhydrous hexane to remove unreacted reagents.
-
Dry the final catalyst under a stream of nitrogen.
-
Propylene (B89431) Polymerization
-
Materials: Prepared Ziegler-Natta catalyst, triethylaluminum (B1256330) (TEAL) as co-catalyst, propylene monomer, anhydrous hexane.
-
Procedure:
-
In a high-pressure stainless-steel reactor, introduce anhydrous hexane under a nitrogen atmosphere.
-
Add triethylaluminum (TEAL) as a co-catalyst.
-
Introduce the prepared Ziegler-Natta catalyst suspension.
-
Pressurize the reactor with propylene monomer to the desired pressure.
-
Maintain the reaction at a constant temperature (e.g., 70 °C) with continuous stirring.
-
After the desired reaction time, vent the reactor and quench the polymerization by adding acidified methanol.
-
Filter the resulting polypropylene, wash with methanol, and dry in a vacuum oven.
-
Characterization Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To determine the purity of 9,9-Bis(methoxymethyl)-9H-fluorene and to identify any impurities.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane (B109758) or toluene.
-
Instrumental Parameters (Representative):
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the molecular structure of the synthesized compound.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[8]
-
Instrumental Parameters (Representative):
-
Spectrometer: 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire proton-decoupled spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the functional groups present in the molecule.
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.[9][10] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the solid sample directly on the ATR crystal.[9]
-
Instrumental Parameters (Representative):
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of 9,9-Bis(methoxymethyl)-9H-fluorene from 9H-fluorene.
Caption: Two-step synthesis of 9,9-Bis(methoxymethyl)-9H-fluorene.
Role in Ziegler-Natta Catalysis
This diagram outlines the process of Ziegler-Natta catalyst formation and subsequent propylene polymerization using 9,9-Bis(methoxymethyl)-9H-fluorene as an internal electron donor.
Caption: Ziegler-Natta catalysis using the fluorene-based donor.
Safety Information
9,9-Bis(methoxymethyl)-9H-fluorene is associated with certain hazards and should be handled with appropriate safety precautions.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P264: Wash skin thoroughly after handling.[11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.[9][11]
References
- 1. 9,9-Bis(methoxymethyl)fluorene as Internal Donor in Ziegler-Natta Catalysts – www.lyzhongdachem.com [lyzhongdachem.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. eurisotop.com [eurisotop.com]
- 8. commonorganicchemistry.com [commonorganicchemistry.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. d-nb.info [d-nb.info]
- 11. rsc.org [rsc.org]
